REACTION_CXSMILES
|
[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19].O.[C:24]1([CH3:34])[CH:29]=[CH:28][C:27](S(O)(=O)=O)=[CH:26][CH:25]=1.C(O)C1C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:34]([O:19][C:18](=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:22])=[O:21])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
2.75 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Water was removed by azeotropic distillation
|
Type
|
TEMPERATURE
|
Details
|
during reflux
|
Type
|
ADDITION
|
Details
|
Celite (25 g) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was purified by plug filtration through silica
|
Type
|
ADDITION
|
Details
|
Fractions containing 1,18-octadecanedioic acid mono benzyl ester
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISTILLATION
|
Details
|
the volume was reduced by vacuum distillation at 75° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 50° C.
|
Type
|
ADDITION
|
Details
|
heptane was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 35° C
|
Type
|
CUSTOM
|
Details
|
Upon crystallisation additional heptane
|
Type
|
ADDITION
|
Details
|
was added over a period of 15 min.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
finally the mixture was cooled to 10° C. for an additional hour
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CCCCCCCCCCCCCCCCC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |